1-[(2,5-dibromophenyl)methyl]-1H-indole
Description
1-[(2,5-Dibromophenyl)methyl]-1H-indole is a brominated indole derivative characterized by a 1H-indole core substituted at the 1-position with a benzyl group bearing bromine atoms at the 2- and 5-positions of the phenyl ring. Bromine’s electron-withdrawing nature likely enhances stability and modulates intermolecular interactions, making it relevant for pharmaceutical or materials science applications.
Properties
CAS No. |
2551117-62-3 |
|---|---|
Molecular Formula |
C15H11Br2N |
Molecular Weight |
365.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Friedel-Crafts alkylation is a classical method for introducing alkyl/aryl groups to indole’s 1-position. For 1-[(2,5-dibromophenyl)methyl]-1H-indole, this involves reacting indole with 2,5-dibromobenzyl bromide in the presence of a Lewis acid catalyst.
Reaction Conditions:
-
Catalyst : AlCl₃ or FeCl₃ (10–20 mol%)
-
Solvent : Dichloromethane (DCM) or toluene
-
Temperature : 0°C to room temperature
The mechanism proceeds via electrophilic activation of the benzyl bromide, forming a carbocation that undergoes nucleophilic attack by indole (Scheme 1). Steric hindrance from the dibromophenyl group often necessitates prolonged reaction times (12–24 hrs).
Table 1. Friedel-Crafts Alkylation Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 15 mol% AlCl₃ | Maximizes electrophilicity |
| Solvent Polarity | Low (Toluene) | Reduces side reactions |
| Temperature | 0°C → RT | Balances reactivity and stability |
Reductive Amination
Reductive amination offers an alternative route by condensing indole with 2,5-dibromobenzaldehyde followed by reduction.
Procedure:
-
Condensation : Indole + 2,5-dibromobenzaldehyde → Imine intermediate (NaBH₃CN, MeOH, 0°C).
-
Reduction : Imine → Target compound (Pd/C, H₂, 1 atm).
This method avoids harsh acids but requires careful control of reducing conditions to prevent over-reduction of bromine substituents.
Cross-Coupling Reactions
Recent advances utilize palladium-catalyzed cross-coupling to attach pre-brominated aryl groups.
Suzuki-Miyaura Coupling:
-
Reagents : 1H-Indole-1-boronic acid + 2,5-dibromobenzyl bromide
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : DMF/H₂O (3:1)
Key Advantage : Enables late-stage functionalization, preserving bromine integrity.
Green Synthesis Approaches
Eco-friendly methods prioritize solvent-free conditions and recyclable catalysts:
Iodine-Catalyzed Alkylation:
Iodine activates the carbonyl group of 2,5-dibromobenzaldehyde, facilitating indole attack without metal residues.
Table 2. Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|
| Friedel-Crafts | 60–75 | 90 | High (toxic solvents) |
| Reductive Amination | 50–65 | 85 | Moderate |
| Suzuki-Miyaura | 70–80 | 95 | Low (Pd recycling) |
| Iodine-Catalyzed | 85–90 | 92 | Minimal |
Mechanistic Insights
Electrophilic Substitution in Friedel-Crafts
The benzyl bromide’s electrophilicity is enhanced by AlCl₃, forming a carbocation that reacts with indole’s nucleophilic N1 position. Steric effects from bromine atoms slow the reaction but improve regioselectivity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dibromophenyl)methyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole moiety can undergo oxidation to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding phenylmethylindole.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Substituted indole derivatives with various functional groups.
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Phenylmethylindole.
Scientific Research Applications
Medicinal Chemistry
1-[(2,5-dibromophenyl)methyl]-1H-indole is primarily studied for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Another study explored the neuroprotective properties of indole derivatives, suggesting that they could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation .
Biological Research
The compound's ability to modulate enzyme activity and receptor interactions makes it a valuable tool in biological studies.
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows for further functionalization, making it a versatile building block in organic synthesis.
Synthetic Routes
Common synthetic routes include:
- Friedel-Crafts Alkylation : Utilizing the dibromophenyl group for electrophilic aromatic substitution.
- Reformulation into Bioactive Molecules : Modifying the indole structure to enhance pharmacological properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its functionalization. For instance, indole derivatives are known to modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to their diverse biological effects .
Comparison with Similar Compounds
Key Observations :
- Bromine Effects: Bromine substitution (e.g., in 1-(2-bromophenyl)-1H-indole ) introduces distinct deshielding in NMR (δ >128 ppm for aromatic carbons) compared to non-halogenated analogs like Compound 9 .
- Substituent Flexibility : Piperidinylmethyl or methoxy groups (Compounds 9, 13 ) enhance solubility in polar solvents, whereas brominated analogs exhibit higher hydrophobicity.
- Molecular Weight : Bromine increases molecular weight significantly (e.g., 272.14 vs. 244.34 g/mol for Compound 13 ), impacting chromatographic behavior (e.g., Rf values).
Pharmacological and Toxicological Profiles
- Synthetic Cannabinoids: Indole derivatives like JWH-122 ( ) exhibit high receptor affinity due to arylketone substituents, whereas brominated analogs may show altered binding kinetics.
- Toxicity: Brominated compounds (e.g., 9-(2,5-dibromophenyl)-9H-carbazole ) are often associated with increased bioaccumulation risks compared to non-halogenated indoles.
Regulatory Status
This suggests that this compound may face scrutiny if bioactive.
Q & A
Q. Table 1: Reaction Optimization for Alkylation
| Condition | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Standard | K₂CO₃ | DMF | 80 | 65 |
| Enhanced Base | NaH | THF | 60 | 78 |
| Reduced Temp | K₂CO₃ | DMF | 50 | 45 |
Q. Table 2: Representative Spectral Data
| Technique | Key Peaks/Data |
|---|---|
| 1H NMR | δ 5.4 (s, 2H, CH₂), δ 7.5–7.8 (m, Ar-H) |
| FTIR | 595 cm⁻¹ (C-Br), 3418 cm⁻¹ (N-H) |
| HRMS | m/z 395.92 (calculated: 395.94) |
Q. Example Findings :
Q. Table 3: Cross-Coupling Optimization
| Reaction Type | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | THF | 72 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
